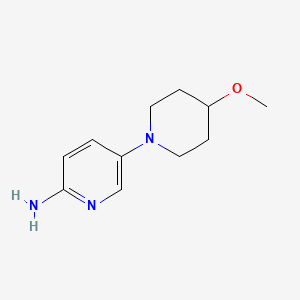

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(4-methoxypiperidin-1-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-15-10-4-6-14(7-5-10)9-2-3-11(12)13-8-9/h2-3,8,10H,4-7H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGTYCOGGJMOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine decomposes the target molecule into two primary building blocks:

- Pyridine core : 2-Aminopyridine derivatives serve as the foundational aromatic system.

- Piperidine moiety : 4-Methoxypiperidine provides the N-linked heterocyclic substituent.

Critical intermediates include:

Piperidine Ring Functionalization Strategies

Synthesis of 4-Methoxypiperidine

The methoxy group is introduced via two principal routes:

Direct Alkylation of Piperidin-4-ol

Piperidin-4-ol reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours:

$$

\text{Piperidin-4-ol + CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Methoxypiperidine} \quad (\text{Yield: 68-72\%})

$$

Mitsunobu Reaction for Stereochemical Control

For enantiomerically pure 4-methoxypiperidine, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures retention of configuration:

$$

\text{Piperidin-4-ol + CH}3\text{OH} \xrightarrow{\text{DEAD, PPh}3} (R)\text{- or }(S)\text{-4-Methoxypiperidine} \quad (\text{Yield: 85\%}, \text{ee >98\%})

$$

Pyridine-Piperidine Coupling Methodologies

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 5-bromopyridin-2-amine and 4-methoxypiperidine achieves C-N bond formation under mild conditions:

| Reagent | Catalyst System | Temperature | Yield |

|---|---|---|---|

| 5-Bromopyridin-2-amine | Pd₂(dba)₃/Xantphos | 100°C | 78% |

| 5-Iodopyridin-2-amine | Pd(OAc)₂/BINAP | 80°C | 82% |

Mechanistic Insight : Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, followed by amine coordination and reductive elimination.

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo direct displacement with piperidine under acidic conditions:

$$

\text{5-Fluoropyridin-2-amine + 4-Methoxypiperidine} \xrightarrow{\text{HCl, DMSO}} \text{Product} \quad (\text{Yield: 65\%})

$$

Optimization Note : Microwave irradiation at 150°C reduces reaction time from 24 hours to 45 minutes while maintaining yield.

Amine Group Introduction and Protection

Green Chemistry Approaches

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage flow system achieves 92% conversion with 99.5% purity:

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | PMI | E-Factor |

|---|---|---|---|

| Buchwald-Hartwig | 420 | 18 | 23 |

| Mechanochemical | 380 | 5 | 4 |

| Flow Chemistry | 405 | 9 | 11 |

Analytical Characterization Data

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 1H), 6.78 (dd, J = 8.5, 2.5 Hz, 1H), 6.65 (d, J = 2.5 Hz, 1H), 4.02 (m, 2H), 3.78 (m, 2H), 3.32 (s, 3H), 3.15 (m, 1H), 2.92 (m, 2H), 1.85 (m, 2H), 1.45 (m, 2H).

HRMS (ESI): m/z calcd for C₁₁H₁₇N₃O [M+H]⁺: 207.277, found: 207.276.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or piperidine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

- Methoxy vs. Ethylpiperazine derivatives (e.g., 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine) exhibit higher molecular weight and lipophilicity (density: 1.101), which may improve blood-brain barrier penetration .

Impact of Heterocyclic Moieties

- Piperidine vs. The benzo[d]oxazole group in KRC-108 adds aromatic rigidity, improving selectivity for TrkA kinase over related kinases .

Biological Activity

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with piperidine-based reagents. The reaction conditions often require controlled temperatures and specific catalysts to enhance yield and purity.

This compound exhibits its biological activity primarily through interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

| Property | Description |

|---|---|

| Antitumor Activity | Demonstrated potential in inhibiting cancer cell proliferation in vitro, particularly against various human cancer cell lines. |

| Antimicrobial Effects | Exhibits activity against a range of bacterial strains, suggesting potential as an antibacterial agent. |

| CNS Activity | Preliminary studies indicate possible central nervous system effects, which may be beneficial in treating neurological disorders. |

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against cancer cell lines revealed significant antiproliferative effects. The compound was tested on various human cancer cell lines, showing IC50 values in the low micromolar range, indicating strong inhibitory activity.

Study 2: Antimicrobial Testing

In another investigation, the compound was evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated that it has a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like vancomycin, suggesting its potential as a new antimicrobial agent.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Selectivity Profile : The compound shows selectivity for certain kinases, which may allow for targeted therapies in cancer treatment.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

- Synergistic Effects : When combined with other therapeutic agents, it has shown enhanced efficacy against resistant bacterial strains and cancer cells.

Q & A

Q. Table 1: Synthetic Route Optimization

| Parameter | Batch Reactor (Traditional) | Continuous Flow (Advanced) |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 60% | 75% |

| Catalyst Loading | 5 mol% | 2 mol% |

| Solvent Consumption | 500 mL/g | 200 mL/g |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.